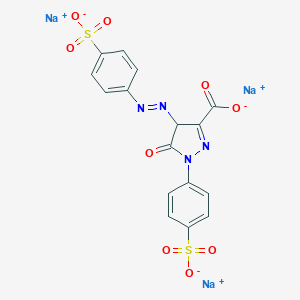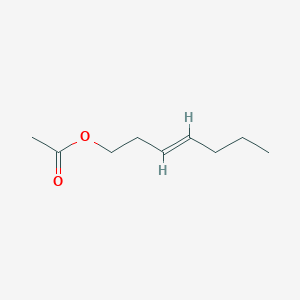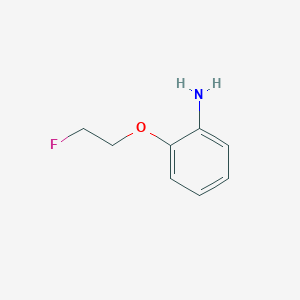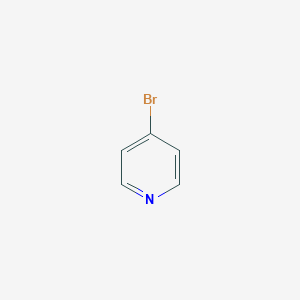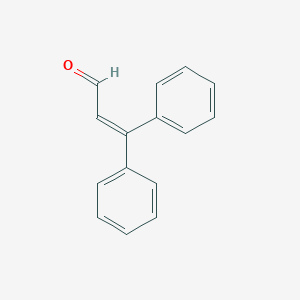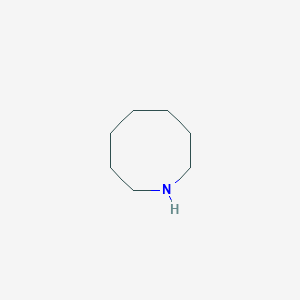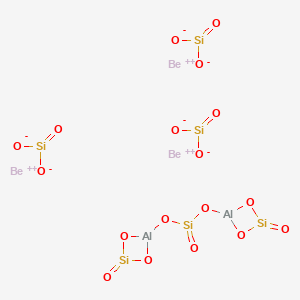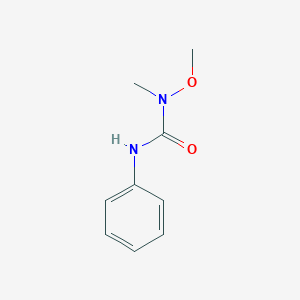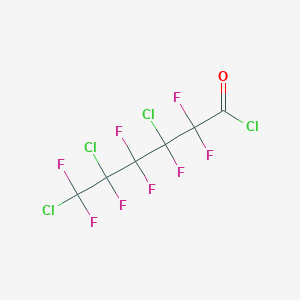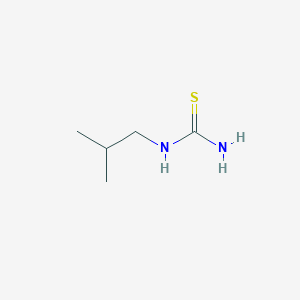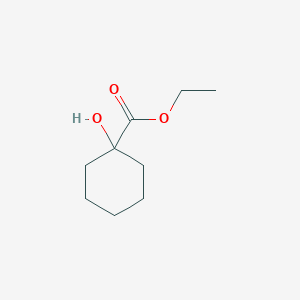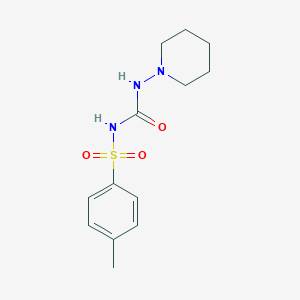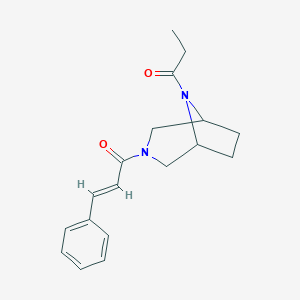
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as PPD, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PPD is a bicyclic compound that contains a diazabicyclooctane ring system, which is known to exhibit potent biological activity. In
Mécanisme D'action
The exact mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation, cancer, and neurological disorders. However, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also a highly reactive compound and can be difficult to handle in the laboratory. In addition, the synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for research on 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of new synthetic methods for 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane that are more efficient and scalable. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in the treatment of inflammatory diseases, cancer, and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves the reaction of 3-phenylacryloyl chloride with 8-propionyl-3,8-diazabicyclo[3.2.1]oct-3-ene in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
1507-83-1 |
|---|---|
Nom du produit |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Formule moléculaire |
C18H22N2O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+ |
Clé InChI |
OIYONGLUJCXTFW-DHZHZOJOSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Synonymes |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



